molecular formula C21H19Cl2N3OS B2972649 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1206997-37-6

2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2972649
CAS RN: 1206997-37-6
M. Wt: 432.36
InChI Key: RHJXWRGEWFPYQZ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately °C

Scientific Research Applications

Synthesis and Biological Applications

Synthesis and Antiviral Activity : Research on related heterocyclic compounds focuses on their synthesis and evaluation for antiviral activities. For instance, the synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives has been explored, revealing potential antiviral properties against HSV1 and HAV-MBB, showcasing the relevance of such compounds in developing antiviral agents (Attaby et al., 2006).

Antimicrobial Activity : Another study involved the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which demonstrated interesting antibacterial activity, particularly against A. baumannii and M. tuberculosis H37Rv strains. This suggests the potential for developing new antimycobacterial agents from similar compounds (Nural et al., 2018).

Materials Science Applications

Optical Properties and Material Synthesis : The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives has been investigated for their optical properties, including absorption and fluorescence spectra. These compounds, characterized by remarkable Stokes' shift ranges, have applications in creating luminescent materials, demonstrating the potential of similar chemical structures in materials science (Volpi et al., 2017).

properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-phenylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3OS/c22-17-9-8-15(12-18(17)23)19-13-24-21(26(19)16-6-2-1-3-7-16)28-14-20(27)25-10-4-5-11-25/h1-3,6-9,12-13H,4-5,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJXWRGEWFPYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

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